Barium perchlorate

Description

Properties

CAS No. |

10294-39-0 |

|---|---|

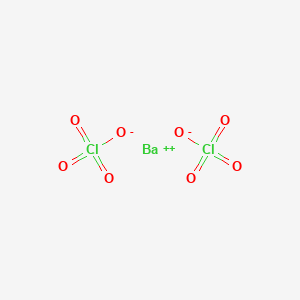

Molecular Formula |

BaClH3O5 |

Molecular Weight |

255.80 g/mol |

IUPAC Name |

barium(2+);diperchlorate |

InChI |

InChI=1S/Ba.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

InChI Key |

JJYDRCKFGGSBSO-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] |

Canonical SMILES |

O.OCl(=O)(=O)=O.[Ba] |

density |

3.2 at 68 °F (USCG, 1999) |

melting_point |

941 °F (USCG, 1999) |

Other CAS No. |

13465-95-7 |

physical_description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

Synonyms |

arium perchlorate barium perchlorate trihydrate |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of anhydrous barium perchlorate

Physicochemical Profiling of Anhydrous Barium Perchlorate: A Technical Guide for High-Precision Applications

Executive Technical Summary

Anhydrous Barium Perchlorate (

In modern pharmaceutical research, its utility has shifted from general desiccation to niche applications in drug development , specifically as a complexing agent to enhance the solubility of fluoroquinolone antibiotics (e.g., ciprofloxacin) and as a reagent in non-aqueous titrations. However, its use demands rigorous safety protocols; the anhydrous salt is shock-sensitive and can form explosive mixtures with organic solvents.[1] This guide provides a comprehensive physicochemical profile to support its safe and effective application in R&D environments.

Structural & Physicochemical Characterization

Unlike its hydrated forms, anhydrous barium perchlorate exhibits a unique crystal structure that dictates its thermal and solubility behaviors.

Crystal Structure & Polymorphism

The anhydrous phase crystallizes in the orthorhombic system (Space Group: Fddd).[2] The structure is a three-dimensional polyhedral network where the Barium ion (

-

Lattice Parameters: Distinct from the hexagonal

structure of the trihydrate. -

Coordination: High coordination number (CN=12) contributes to its lattice energy and thermal stability.

Thermodynamic & Physical Properties

| Property | Value | Context/Notes |

| Formula Mass | 336.23 g/mol | Anhydrous basis |

| Appearance | White crystalline powder | Hygroscopic |

| Density | 3.20 g/cm³ | High density typical of heavy metal perchlorates |

| Melting Point | ~505°C | Decomposes near melting point |

| Enthalpy of Formation | -774 kJ/mol | Exothermic formation |

| Solubility (Water) | ~198 g/100 mL (25°C) | Extremely soluble; exothermic dissolution |

| Hygroscopicity | High | Absorbs moisture to form hydrates ( |

Synthesis & Dehydration Dynamics

Preparation of the anhydrous form requires precise control of temperature and pressure to prevent hydrolysis or incomplete dehydration. The starting material is typically Barium Perchlorate Trihydrate (

Dehydration Protocol

The transition from hydrate to anhydrate is not merely evaporative; it involves structural rearrangement.

-

Step 1: Recrystallization of commercial grade material from water.

-

Step 2: Initial drying at 100°C to remove surface moisture.

-

Step 3: Vacuum Dehydration at 140–150°C (413–423 K).

-

Critical Control: Dehydration in air at high temperatures can lead to partial hydrolysis, forming basic salts. Vacuum is required to drive the equilibrium and prevent this.

-

Figure 1: Dehydration & Synthesis Workflow

Caption: Step-wise protocol for converting the trihydrate to the anhydrous phase while preventing hydrolysis.

Solubility & Solvent Compatibility (Critical Safety)

While highly soluble in water, the behavior of anhydrous barium perchlorate in organic solvents is the primary safety concern in drug development workflows.

Solubility Profile

-

Water: Very Soluble.

-

Alcohols (Methanol, Ethanol): Soluble. Used for complexation reactions.

-

Acetone/Ethyl Acetate: Soluble.

-

Diethyl Ether: Insoluble.

The "Anhydrous Perchlorate" Hazard

WARNING: Solutions of anhydrous perchlorates in organic solvents (especially ethers, alcohols, and ketones) can become shock-sensitive explosives upon evaporation or heating.

-

Mechanism: The perchlorate anion (

) acts as an oxidizer in intimate molecular contact with the organic fuel (solvent). -

Rule: Never heat organic solutions of barium perchlorate to dryness. Always dilute with water before disposal.

Thermal Stability & Decomposition Kinetics

Understanding the thermal breakdown is vital for applications in energetic materials or high-temperature catalysis.

Decomposition Pathway

Barium perchlorate is more thermally stable than magnesium perchlorate but decomposes violently at high temperatures. The decomposition is a multi-stage process:

-

Induction: Slow oxygen loss.

-

Acceleration: Rapid conversion to chlorate (

). -

Final Decay: Conversion to chloride (

) and massive oxygen release.

Figure 2: Thermal Decomposition Mechanism

Caption: Thermal degradation pathway showing the intermediate chlorate formation and oxygen release.

Advanced Applications in R&D

Drug Development: Solubility Enhancement

A specific application in pharmaceutical research involves the complexation of fluoroquinolone antibiotics. Barium perchlorate reacts with drugs like Ciprofloxacin (CIP) and Norfloxacin (NOR) to form metal-drug complexes.

-

Mechanism: The

ion coordinates with the ring carbonyl oxygen and the carboxylic acid oxygen of the antibiotic. -

Outcome: The resulting complex

exhibits higher water solubility than the free drug, altering bioavailability profiles in pre-clinical assays. -

Relevance: This serves as a model for studying metal-drug interactions and improving the uptake of hydrophobic API (Active Pharmaceutical Ingredients).

Figure 3: Antibiotic Complexation Logic

Caption: Formation of soluble metal-drug complexes using Barium Perchlorate as the metal source.[3]

Desiccant Efficiency Comparison

While historically sold as Desicchlora, its efficiency is lower than Magnesium Perchlorate (Anhydrone).

-

Ba(ClO4)2: Residual water ~0.29 mg/L gas.

-

Use Case: Ba salt is preferred only when Mg might interfere chemically or when a higher density packing is required.

Safety & Handling Protocols

Self-Validating Safety Checklist:

-

No Organics in Heating: Confirm sample contains NO organic solvents before placing in an oven.

-

Plastic Avoidance: Do not use plastic spatulas or containers if friction is expected; use Teflon or glass.

-

Spill Control: Dilute spills immediately with water. Do not wipe up dry powder with a dry cloth (static/friction hazard).

References

-

Crystal Structure: Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate. Acta Crystallographica Section C. Link (Note: Anhydrous structure derived from powder data in later studies, e.g., Acta Cryst. E, 2015).[2]

-

Thermal Decomposition: Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry.[5] Link

-

Drug Complexation: Refat, M. S., et al. (2009). Spectroscopic and thermal studies of the interaction of magnesium, calcium and barium perchlorate with ciprofloxacin. Journal of Thermal Analysis and Calorimetry. Link

-

Desiccant Efficiency: Smith, G. F. (1928). Desicchlora: A new perchlorate desiccant. Chemist Analyst. Link (Historical context verified via NIST/EPA data).

-

Safety Data: PubChem. Barium Perchlorate Compound Summary. National Library of Medicine. Link

Sources

Thermal Decomposition Kinetics of Barium Perchlorate Trihydrate: A Masterclass in Solid-State Stability Analysis

Topic: Thermal Decomposition Kinetics of Barium Perchlorate Trihydrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium perchlorate trihydrate (

This guide moves beyond basic thermogravimetry. We dissect the kinetic parameters governing its dehydration and subsequent decomposition, providing a rigorous protocol for deriving activation energies (

Physicochemical Profile & Structural Constraints[1][2][3][4][5]

Understanding the kinetics requires understanding the starting lattice. The trihydrate does not merely "hold" water; it structurally integrates it.

-

Crystal Structure: Hexagonal, Space Group

.[1][2][3] -

Coordination Environment: The Barium ion is 12-coordinate, forming a distorted icosahedron with six oxygen atoms from water and six from perchlorate anions.[1][2]

-

Implication for Kinetics: The water molecules are not surface-adsorbed but are essential to the lattice integrity. Their removal creates a high-energy, defective anhydrous phase prone to phase transitions before final decomposition.

Thermodynamic Properties (Reference)

| Parameter | Value | Condition |

| Molecular Weight | 390.28 g/mol | Trihydrate |

| Molecular Weight | 336.22 g/mol | Anhydrous |

| Melting Point | 505°C | Anhydrous (Decomposes) |

| Decomposition Onset | ~435°C | Anhydrous |

Mechanistic Pathways: The Decomposition Cascade

The thermal breakdown occurs in three distinct kinetic regimes. It is critical to isolate these regimes experimentally to avoid data convolution.

Regime I: Dehydration (Ambient to ~250°C)

The trihydrate loses water in steps. In a vacuum, this proceeds cleanly. In air, hydrolysis can occur, forming trace perchloric acid which alters subsequent kinetics.

Regime II: Phase Transitions (280°C - 400°C)

The anhydrous salt is not static. It undergoes polymorphic transitions (

Regime III: Oxidative Decomposition (>435°C)

This is the high-energy event. It proceeds via a barium chlorate intermediate.[4]

-

Perchlorate Reduction:

(Acceleratory Phase) -

Chlorate Decomposition:

(Deceleratory Phase)

Figure 1: The sequential thermal degradation pathway of Barium Perchlorate Trihydrate, highlighting the critical intermediate chlorate phase.

Experimental Protocol: Self-Validating Kinetic Analysis

To derive accurate kinetic parameters (

A. Sample Preparation[5][7]

-

Sieving: Sieve samples to a narrow particle size distribution (e.g., 50–70

). Why: Wide distributions cause overlapping decomposition steps due to varying thermal gradients. -

Mass: Use small sample masses (2–5 mg). Why: Minimizes self-heating (thermal runaway) during the exothermic decomposition phase.

B. Thermogravimetric Analysis (TGA) Setup[2][7][9][10][11]

-

Instrument: High-resolution TGA (e.g., TA Instruments Q5000 or equivalent).

-

Purge Gas: Dry Nitrogen (50 mL/min). Note: Oxygen atmosphere will alter the reversibility of the chlorate-perchlorate equilibrium.

-

Heating Program (Non-Isothermal):

-

Perform runs at four distinct heating rates (

): 1, 2, 5, and 10 °C/min. -

Validation: If the

shift is not linear with

-

C. Differential Scanning Calorimetry (DSC)[9][10][11]

-

Run simultaneous DSC to detect the endothermic dehydration peaks vs. the exothermic decomposition peaks. This confirms the phase transition temperatures (

).

Kinetic Analysis & Modeling

We employ Isoconversional (Model-Free) Methods to calculate Activation Energy (

Step 1: Conversion Calculation

For each heating rate, convert Mass (

Step 2: Kissinger-Akahira-Sunose (KAS) Method

Plot

-

Slope:

-

Insight: If lines are parallel, the mechanism is single-step. For Barium Perchlorate, you will likely see a shift in slope at

, indicating the transition to chlorate decomposition.

Step 3: Model Fitting (The "Master Plot")

Once

-

Acceleratory Phase: Often fits the Avrami-Erofeev (A2/A3) nucleation models.

-

Deceleratory Phase: Often fits the Contracting Volume (R3) or Prout-Tompkins autocatalytic model.

Figure 2: Decision tree for kinetic analysis. Barium perchlorate typically follows the "No" path, requiring multi-step deconvolution.

Kinetic Parameters & Data

The following parameters represent the consensus values for the high-temperature decomposition (Regime III), which is the safety-critical step.

| Kinetic Parameter | Value Range | Mechanistic Interpretation |

| Activation Energy ( | 58 - 62 kcal/mol (240-260 kJ/mol) | Energy barrier for Cl-O bond rupture in the chlorate intermediate. |

| Pre-exponential Factor ( | 28 - 30 | High frequency factor suggests a "loose" transition state, likely involving O-atom release. |

| Reaction Model | Prout-Tompkins ( | Autocatalytic branching chain reaction. |

| Induction Period | Variable | Highly dependent on particle defects and previous dehydration history. |

Note: The dehydration step (

Safety & Handling (Critical)

WARNING: Barium Perchlorate is a Class 5.1 Oxidizer .

-

Incompatibility: Never mix with organic solvents, reducing agents, or powdered metals. The anhydrous form is shock-sensitive.

-

TGA Safety: When running TGA, ensure the exhaust line is clear. Accumulation of perchlorates in exhaust traps can lead to explosions. Use small sample sizes (<5mg) to prevent damage to the microbalance from rapid gas evolution.

References

-

Acheson, R. J., & Jacobs, P. W. M. (1969).[4] Thermal decomposition of barium perchlorate.[4] Canadian Journal of Chemistry, 47(16), 3031-3039. Link

-

Gallucci, J. C., & Gerkin, R. E. (1988).[1][2][5][3] Structure of barium perchlorate trihydrate.[6][1][2][5][3] Acta Crystallographica Section C, 44(11), 1873-1876.[1][2] Link

- Solymosi, F. (1968). Structure and stability of salts of halogen oxyacids in the solid phase. Acta Chimica Academiae Scientiarum Hungaricae.

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Structure of barium perchlorate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. barium perchlorate trihydrate | Semantic Scholar [semanticscholar.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. dspace.rri.res.in [dspace.rri.res.in]

Thermodynamic Stability & High-Temperature Behavior of Barium Perchlorate: A Technical Guide

The following technical guide details the thermodynamic stability, decomposition kinetics, and handling protocols for Barium Perchlorate at high temperatures.

Executive Summary: The Metastable Oxidizer

Barium perchlorate [Ba(ClO₄)₂] presents a classic thermodynamic paradox critical for researchers to understand: it is thermodynamically unstable yet kinetically stable at standard conditions. While it serves as a robust desiccant and analytical reagent (e.g., sulfate titration) at room temperature, its behavior shifts drastically above 400°C.

This guide analyzes the energetic landscape of Ba(ClO₄)₂, quantifying the driving forces behind its explosive decomposition and providing validated protocols for its safe characterization and use in high-temperature environments.

Thermodynamic Profile

To understand the stability limits of Ba(ClO₄)₂, we must first quantify the energy released during its primary decomposition pathway. The decomposition is highly exothermic and driven by a massive increase in entropy due to gas evolution.

The Decomposition Reaction

At high temperatures (>505°C), anhydrous barium perchlorate decomposes directly into barium chloride and oxygen gas:

Calculated Thermodynamic Parameters (298 K)

Using standard enthalpies of formation (

| Parameter | Value | Source |

| -774 kJ/mol | [1] | |

| -858.6 kJ/mol | [2] | |

| 0 kJ/mol | [Definition] | |

| 251 J/(mol·K) | [1] | |

| 123.7 J/(mol·K) | [2] | |

| 205.2 J/(mol·K) | [3] |

Reaction Enthalpy (

Reaction Entropy (

Gibbs Free Energy (

Interpretation: The highly negative

Thermal Decomposition Kinetics & Mechanism

The decomposition is not a single-step event. It follows a pathway involving dehydration (if hydrated), phase transitions, and stepwise oxygen loss.

The Decomposition Pathway

-

Dehydration (< 140°C): Ba(ClO₄)₂·3H₂O loses water in steps. The anhydrous form is obtained by heating to 140°C in a vacuum.[1] Failure to use vacuum may result in partial hydrolysis [5].[1]

-

Induction Period (400°C - 480°C): Slow thermal degradation begins. The crystal lattice expands, and minor oxygen evolution occurs.

-

Rapid Decomposition (~505°C): The material undergoes catastrophic breakdown. The reaction mechanism likely involves the transfer of oxygen atoms to form a chlorate intermediate [Ba(ClO₃)₂] before final reduction to chloride [4].

Stability & Reactivity Map

The following diagram visualizes the stability thresholds and reactive pathways.

Figure 1: Thermal stability and reactivity pathways of Barium Perchlorate. Note the distinct divergence between controlled thermal decomposition and explosive incompatibility with organics.

Experimental Protocols: Characterization

When characterizing Ba(ClO₄)₂ for pharmaceutical or material science applications, precise thermal analysis is required.

TGA/DSC Simultaneous Analysis Protocol

Objective: Determine exact onset of decomposition and hydrate stoichiometry.

Equipment: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or similar).

Step-by-Step Methodology:

-

Sample Prep: Weigh 5–10 mg of Ba(ClO₄)₂ into an alumina pan. Do not use aluminum pans as they may react exothermically with the oxidizer at high temps.

-

Purge Gas: Use Nitrogen (N₂) at 50 mL/min. Avoid air to prevent secondary oxidation of impurities.

-

Ramp 1 (Dehydration): Heat from 25°C to 200°C at 5°C/min.

-

Expectation: Mass loss corresponding to 3 H₂O molecules (~13.8% mass loss for trihydrate).

-

-

Isotherm: Hold at 200°C for 10 minutes to ensure complete dehydration.

-

Ramp 2 (Decomposition): Heat from 200°C to 600°C at 10°C/min.

-

Expectation: Onset of exothermic peak (DSC) and mass loss (TGA) around 480–505°C.

-

-

Safety Stop: Program the instrument to abort if weight loss rate > 5%/min to prevent crucible overflow or damage.

Safety & Handling in High-Temp Environments

Barium perchlorate is a Class 5.1 Oxidizer . In drug development, where organic solvents are ubiquitous, the risk of accidental explosion is high.

The "Incompatibility Rule"

NEVER heat barium perchlorate in the presence of:

-

Alcohols (Methanol, Ethanol) – forms explosive alkyl perchlorate esters.

-

Strong reducing agents.

-

Finely divided metals (Al, Mg).

High-Temperature Handling Protocol

-

Shielding: All heating >200°C must be performed behind a blast shield.

-

Material Selection: Use borosilicate glass, quartz, or ceramic crucibles. Avoid platinum if reducing agents are present (though unlikely with perchlorates).

-

Spill Control: Do not use organic spill kits (sawdust/paper). Use inert absorbents (vermiculite) and neutralize with a reducing agent (e.g., ferrous sulfate) before disposal [6].

Applications in Drug Development & Analysis

Despite the hazards, Ba(ClO₄)₂ remains a critical tool in specific analytical workflows.

Non-Aqueous Titration of Sulfate

In pharmaceutical analysis, Ba(ClO₄)₂ is the standard titrant for determining sulfate content (e.g., in drug salt forms) where aqueous titration is impossible due to solubility issues.

-

Mechanism:

-

Indicator: Thorin or Sulfonazo III.

-

Solvent: 80% Isopropanol / 20% Water (Keep neutral; avoid heating this mixture).

Desiccant (Desiccant P)

Used for drying inert gases. It is superior to CaCl₂ but must be regenerated with caution (140°C, vacuum) to avoid fusing or decomposition.

References

-

Sciencemadness Wiki. (2023). Barium perchlorate Properties and Thermodynamics. Retrieved from

-

NIST Chemistry WebBook. (2023). Barium Chloride Thermodynamic Data. Retrieved from

-

NIST Chemistry WebBook. (2023). Oxygen Gas Phase Thermochemistry. Retrieved from

- Solymosi, F. (1977). Structure and Stability of Salts of Halogen Oxyacids in the Solid Phase. Wiley-Interscience.

-

Wikipedia.[2] (2023). Barium perchlorate Preparation and Properties. Retrieved from

-

NOAA CAMEO Chemicals. (2023). Barium Perchlorate Safety Data. Retrieved from

Sources

Defining the Stability Limits: A Technical Guide to the Electrochemical Window of Barium Perchlorate Electrolytes

Executive Summary & Core Directive

Barium perchlorate [Ba(ClO₄)₂] represents a specialized niche in non-aqueous electrochemistry. Unlike the ubiquitous lithium or tetrabutylammonium (TBA) salts, Ba(ClO₄)₂ is selected when specific divalent cation interactions are required—often in the electro-analysis of complex pharmaceutical ligands (e.g., fluoroquinolones) or in specific electro-organic syntheses where the "hard" Ba²⁺ ion acts as a Lewis acid template.

However, the utility of this electrolyte is strictly bounded by its Electrochemical Window (EW) . Operating outside this window leads to solvent degradation, electrolyte decomposition, and potentially hazardous accumulation of oxidative byproducts.

This guide moves beyond static data tables. It provides the mechanistic logic to predict stability and a self-validating protocol to experimentally determine the EW in your specific reactor setup.

Theoretical Framework: The Anatomy of the Window

The Electrochemical Window is not a fixed property of the salt alone; it is a system property defined by the "weakest link" among three components: the solvent, the anion, and the cation.

The Limiting Factors

For a Ba(ClO₄)₂ electrolyte in a solvent like Acetonitrile (ACN), the window is defined by:

-

Anodic Limit (Oxidation):

-

Perchlorate Anion (ClO₄⁻): Extremely resistant to oxidation. In most aprotic solvents, the solvent itself will oxidize before the perchlorate anion.

-

Solvent (e.g., ACN): Typically oxidizes around +2.5V to +3.0V (vs. Ag/Ag⁺).

-

Result: The anodic limit is usually solvent-dependent.

-

-

Cathodic Limit (Reduction):

-

Barium Cation (Ba²⁺): The reduction of Ba²⁺ + 2e⁻ → Ba⁰ occurs at very negative potentials (Standard Potential

V vs. SHE in water; shifted in organic media). -

Solvent/Impurities: Trace water or dissolved oxygen often reduce before Ba²⁺.

-

Result: In highly purified systems, the cathodic limit is defined by Barium deposition. In "wet" systems, it is defined by water reduction.

-

Visualization of Stability Logic

The following diagram illustrates the decision matrix for determining the limiting factor of the electrochemical window.

Figure 1: Decision logic for identifying the limiting electrochemical reactions in Barium Perchlorate electrolytes.

Experimental Protocol: Determining the Window

As a Senior Scientist, you cannot rely on literature values alone because they do not account for your specific impurity profile. You must validate the window using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) .

Safety Pre-Requisites (CRITICAL)

-

Explosion Hazard: Anhydrous perchlorates are shock-sensitive and potentially explosive in contact with organic compounds if dried completely. Never distill perchlorate solutions to dryness.

-

Toxicity: Soluble barium salts are highly toxic. Avoid inhalation of dust.[1]

-

PPE: Blast shield, nitrile gloves, and face shield are mandatory.

The Setup (3-Electrode Cell)

-

Working Electrode (WE): Glassy Carbon (3mm diameter) or Platinum disk.

-

Why: Inert surface with high hydrogen overpotential.

-

-

Counter Electrode (CE): Platinum wire/coil.

-

Why: Must have surface area > 10x the WE to prevent kinetic limitations at the counter.

-

-

Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAP/Acetonitrile).

-

Why: Aqueous references (Ag/AgCl) leak water and chloride, contaminating the non-aqueous electrolyte.

-

The Workflow

-

Polishing: Polish WE with 0.05 µm alumina slurry on a micro-cloth. Sonicate in pure solvent for 2 minutes.

-

Purging: Bubble high-purity Argon (Ar) through the electrolyte for 15 minutes.

-

Causality: Removes dissolved O₂, which reduces at ~ -1.0V, masking the true cathodic limit.

-

-

OCP Measurement: Measure Open Circuit Potential for 60 seconds to ensure stability.

-

Anodic Sweep: Scan from OCP to +3.0 V at 10 mV/s.

-

Stop Criteria: When current density (

) reaches 1.0 mA/cm² . This is the defined "breakdown" point.

-

-

Cathodic Sweep: Scan from OCP to -3.0 V at 10 mV/s.

-

Stop Criteria: When

reaches -1.0 mA/cm² .

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Electrochemical Window determination.

Quantitative Data & Comparative Analysis

The following data summarizes the stability limits of Ba(ClO₄)₂ compared to standard electrolytes. Note that values are approximate and depend heavily on the Working Electrode (WE) material.

Table 1: Electrochemical Windows of Perchlorate Electrolytes (vs. Ag/Ag⁺)

| Electrolyte System | Solvent | Working Electrode | Cathodic Limit (V) | Anodic Limit (V) | Window Width (V) | Limiting Mechanism |

| 0.1 M Ba(ClO₄)₂ | Acetonitrile (ACN) | Glassy Carbon | -2.1 | +2.6 | ~4.7 | Ba Deposition / Solvent Ox |

| 0.1 M Ba(ClO₄)₂ | DMSO | Platinum | -2.3 | +1.8 | ~4.1 | Solvent Ox (DMSO is easier to oxidize than ACN) |

| 0.1 M LiClO₄ | Acetonitrile | Glassy Carbon | -2.9 | +2.6 | ~5.5 | Li Deposition (Harder to reduce than Ba) |

| 0.1 M TBAP | Acetonitrile | Glassy Carbon | -2.7 | +2.8 | ~5.5 | Cation Stability |

Key Insight for Drug Development: When analyzing pharmaceutical compounds (e.g., using Ba²⁺ to chelate quinolones), the analyte's redox potential often lies between -1.5V and +1.5V . Ba(ClO₄)₂ in ACN provides a sufficient window for these studies, but DMSO should be avoided for high-potential oxidations due to its narrower anodic limit (+1.8V).

Troubleshooting & Interpretation

The "Water Hump"

If you observe a broad reduction peak around -1.0V to -1.5V , your electrolyte is "wet."

-

Fix: Add activated 3Å molecular sieves to the electrolyte solution 24 hours prior to use. Ba(ClO₄)₂ is hygroscopic; using the anhydrous salt is preferred but difficult to handle.

Ohmic Drop (iR Drop)

Barium perchlorate solutions in organic solvents have lower conductivity than aqueous solutions.

-

Symptom: The CV peaks look "stretched" or slanted.

-

Fix: Use the Positive Feedback iR Compensation feature on your potentiostat. Measure the uncompensated resistance (

) using High-Frequency Impedance (EIS) before the scan and compensate 85% of it.

References

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. John Wiley & Sons.[2] (Standard text defining potential windows and solvent breakdown mechanisms).

-

Gritzner, G., & Kuta, J. (1984). "Recommendations on reporting electrode potentials in nonaqueous solvents". Pure and Applied Chemistry. Link

- Izutsu, K. (2009). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.

- Sawyer, D. T., Sobkowiak, A., & Roberts, J. L. (1995). Electrochemistry for Chemists. Wiley.

-

PubChem. (2025).[2] Barium Perchlorate Safety Data Sheet. National Library of Medicine. Link

Sources

Technical Guide: Barium Perchlorate Interaction with Crown Ethers in Solution

Abstract

This technical guide provides a comprehensive analysis of the complexation thermodynamics, structural dynamics, and experimental characterization of Barium Perchlorate (

Part 1: Mechanistic Foundations

The Host-Guest Paradigm

The interaction between Barium ions (

-

The Guest (

): Barium is a "hard" cation with an ionic radius of approximately 1.35 Å (diameter ~2.7 Å). It requires a rigid, electron-rich cavity for stable coordination.[1] -

The Anion (Perchlorate,

): Selected for its low coordinating ability, perchlorate minimizes anion competition for the metal center. However, in low-dielectric solvents (e.g., dichloromethane), it may form contact ion pairs, altering the apparent stability constant. -

The Host (Crown Ethers):

Mechanistic Pathway

The complexation process involves the desolvation of the

Figure 1: Thermodynamic cycle of Barium-Crown Ether complexation.[1] The stability depends on the balance between desolvation energy and binding energy.

Part 2: Thermodynamics & Structural Dynamics

Stability Constants and Solvent Effects

The stability of the complex is quantified by the binding constant (

Table 1: Comparative Stability Constants (

| Ligand | Solvent | Complex Type | Dominant Factor | |

| 18-Crown-6 | Water ( | 3.87 | 1:1 Inclusion | High hydration energy of |

| 18-Crown-6 | Methanol (MeOH) | 7.04 | 1:1 Inclusion | Lower solvation energy stabilizes the complex.[1] |

| 18-Crown-6 | Acetonitrile (MeCN) | > 8.0 | 1:1 Inclusion | Poor cation solvation by MeCN maximizes binding.[1] |

| Benzo-15-Crown-5 | Acetonitrile | ~3.5 ( | 1:2 Sandwich | Size mismatch forces two ligands to bind one ion.[1] |

The "Sandwich" Complex Phenomenon

When the crown ether cavity is significantly smaller than the cation (e.g., B15C5 vs.

Figure 2: Decision logic for complex geometry based on size-match selectivity.

Part 3: Experimental Protocols

Protocol A: Conductometric Titration

Conductometry is the most robust method for studying

Safety Note: Anhydrous perchlorates are potentially explosive in contact with organic ligands.[1] Always work with dilute solutions (< 0.01 M) and never heat the reaction mixture to dryness.

Materials

-

Analyte:

(dried under vacuum at 100°C). -

Titrant: 18-Crown-6 (recrystallized from acetonitrile).[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH).

-

Equipment: Conductivity cell (dip-type, cell constant ~1.0

), precise thermostat (25.0 ± 0.1°C).[1]

Step-by-Step Workflow

-

Calibration: Determine the cell constant using 0.01 M KCl standard solution.

-

Preparation: Prepare 25 mL of

M -

Baseline Measurement: Measure the initial conductance (

) of the metal salt solution. -

Titration:

-

Add the crown ether solution (

M, 10x concentration of analyte) in small increments (e.g., 0.1 mL). -

Allow 2 minutes for thermal and chemical equilibrium after each addition.

-

Record conductance (

) after each step.

-

-

Data Analysis:

-

Plot Molar Conductance (

) vs. Mole Ratio ( -

Interpretation: A sharp break at ratio 1.0 indicates a stable 1:1 complex.[1] A curvature suggests a weaker complex or equilibrium between 1:1 and 1:2 species.

-

Fit data to the equation:

using non-linear least squares (e.g., GENPLOT or KINFIT) to extract

-

Protocol B: NMR Titration

Used to determine the exact location of the metal ion relative to the ether ring protons.

-

Setup: Dissolve host (Crown Ether) in deuterated solvent (

). -

Titration: Add aliquots of

stock solution. -

Observation: Monitor the chemical shift (

) of the ether protons (-

Fast Exchange: If exchange is fast (common for

), you will see a single shifting peak. -

Analysis: Use the Benesi-Hildebrand method or global fitting to determine

.[1]

-

Part 4: Applications & Relevance[1]

-

Isotope Separation: The slight difference in binding affinity between isotopes (e.g.,

vs -

Radionuclide Sequestration:

acts as a non-radioactive surrogate for Radium ( -

Ion-Selective Electrodes (ISEs): Polymeric membranes doped with B15C5 utilize the sandwich complex mechanism to sense

with high selectivity over smaller alkali metals like

References

-

Izatt, R. M., et al. "Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction."[1] Chemical Reviews, vol. 85, no. 4, 1985, pp. 271–339.

-

Pedersen, C. J. "Cyclic polyethers and their complexes with metal salts."[1] Journal of the American Chemical Society, vol. 89, no. 26, 1967, pp. 7017–7036.

-

Takeda, Y. "The Solvent Effect on the Stability of 18-Crown-6-Barium Complexes."[1] Bulletin of the Chemical Society of Japan, vol. 54, no. 10, 1981.

-

Frensdorff, H. K. "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society, vol. 93, no. 3, 1971, pp. 600–606.

- Popov, A. I., & Lehn, J. M. "Physicochemical studies of crown ether complexes." Coordination Chemistry Reviews, 1979. (Contextual grounding for NMR protocols).

Sources

Technical Deep Dive: UV-Vis Optical Properties and Analytical Applications of Barium Perchlorate Solutions

The following technical guide details the optical properties, spectral characteristics, and analytical applications of Barium Perchlorate solutions.

Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Drug Development Researchers, and Spectroscopists.

Executive Summary: The "Silent" Spectrum

In UV-Vis spectroscopy, Barium Perchlorate [Ba(ClO₄)₂] is valued not for the peaks it produces, but for the peaks it does not. As a salt composed of a noble-gas-configuration cation (

This transparency makes it a critical background electrolyte and titrant in applications where optical interference must be minimized. This guide details the theoretical grounding of this transparency, protocols for validating solution purity, and its primary spectroscopic application: the turbidimetric determination of sulfate.

Theoretical Grounding: Electronic Basis of Transparency

To understand the spectra of Ba(ClO₄)₂, one must analyze the electronic transitions of its constituent ions.

The Barium Cation ( )[1]

-

Electronic Configuration:

. -

Transition Absence: Barium loses its two valence electrons to achieve the stable Xenon configuration. It lacks the partially filled d or f orbitals characteristic of transition metals (like Copper or Cobalt) that generate colored complexes via d-d transitions.

-

Result:

is colorless and does not absorb photons in the UV-Vis region (200–800 nm).

The Perchlorate Anion ( )[2]

-

Molecular Orbital Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the perchlorate ion is large.

-

UV Cutoff: The charge-transfer transitions for perchlorate occur in the deep UV (vacuum UV), typically below 190 nm.

-

Result: In aqueous and common organic solvents, the anion is effectively transparent down to the solvent cutoff.

Spectral Characteristics & Solvent Effects[2][3][4][5]

While the salt itself is transparent, the solution spectrum is defined by the solvent's cutoff and potential contaminants.

The "Non-Spectrum" Profile

A scan of 0.05 M Ba(ClO₄)₂ in HPLC-grade water should yield a flat baseline relative to a water blank.

| Wavelength Region | Expected Absorbance (1 cm path) | Significance |

| 200 – 220 nm | < 0.05 AU | Critical Region: Rise here indicates organic contamination or solvent degradation. |

| 220 – 400 nm | < 0.01 AU | UV Purity: Absorbance here suggests transition metal impurities (e.g., Fe³⁺). |

| 400 – 800 nm | ~ 0.00 AU | Visible Transparency: Any signal here indicates turbidity (scattering) or gross contamination. |

Solvent Compatibility & Cutoffs

Barium perchlorate is soluble in various solvents used in non-aqueous titrations. The "usable window" is dictated by the solvent, not the salt.

-

Acetonitrile: Usable > 195 nm (Common for electrochemical studies).

-

Acetone: Usable > 330 nm (Note: Acetone absorbs strongly in UV; Ba(ClO₄)₂ is soluble but UV-Vis is limited to Visible region).

Experimental Protocols

Protocol A: Validation of Barium Perchlorate Purity

Before using Ba(ClO₄)₂ as a background electrolyte or titrant, its optical purity must be verified.

Reagents:

-

Barium Perchlorate Trihydrate (ACS Reagent Grade or higher).

-

Solvent: HPLC-grade Water (18.2 MΩ[4]·cm).

Workflow:

-

Preparation: Prepare a 0.1 M stock solution. Note: Ba(ClO₄)₂ is hygroscopic.[5] Dry the salt at 140°C under vacuum if precise stoichiometry is required, though for spectral checks, standard weighing is sufficient.

-

Blanking: Perform a baseline correction using the pure solvent.

-

Scanning: Scan from 800 nm down to 190 nm.

-

Analysis:

-

Pass: Absorbance at 210 nm < 0.02 AU.

-

Fail: Distinct peaks at 250–300 nm (often trace organics) or a sloping baseline (scattering/dust).

-

Protocol B: Turbidimetric Determination of Sulfate

The most common "spectral" application of Barium Perchlorate is indirect. It is used to precipitate sulfate as Barium Sulfate (

Mechanism:

Methodology:

-

Wavelength Selection: 420 nm (Standard) or 650 nm. (Chosen to avoid UV absorption of other sample matrix components).

-

Stabilization: Glycerol or Tween-80 is often added to keep

particles suspended uniformly. -

Measurement: The "Absorbance" read by the instrument is actually Apparent Absorbance due to light scattering.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for using Barium Perchlorate in UV-Vis applications, distinguishing between Purity Analysis (Transparency) and Quantitative Analysis (Scattering).

Caption: Logical workflow for Barium Perchlorate analysis: validating optical transparency (top path) vs. utilizing precipitate scattering for sulfate quantification (bottom path).

Safety & Handling (Critical)

While optically benign, Barium Perchlorate is chemically hazardous.

-

Oxidizer Hazard: Dry

is a powerful oxidizer.[7][8] Never grind it with organic materials (e.g., in a mortar), as this can cause explosions. In solution, this risk is mitigated, but dried spills remain hazardous. -

Toxicity: Soluble barium salts are highly toxic (affects muscle function/heart rhythm).

-

Disposal: Precipitate Barium as insoluble Sulfate (

) or Carbonate (

-

-

Incompatibility: Incompatible with strong reducing agents, alcohols (when dry/heated), and sulfuric acid (forms explosive anhydrous perchloric acid).

References

-

Sigma-Aldrich. (2024). Barium Perchlorate Anhydrous - Safety Data Sheet & Product Specification. Retrieved from

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate. Acta Crystallographica Section C, 44(11), 1873-1876.

- European Pharmacopoeia. (2023). 2.5.7. Sulfates. (Standard protocol utilizing Barium Perchlorate/Chloride for turbidimetric analysis).

-

PubChem. (2024).[7] Barium Perchlorate Compound Summary. National Library of Medicine. Retrieved from [9]

Sources

- 1. Wavelength cutoffs for common solvents | Waters [help.waters.com]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. UV Cutoff [macro.lsu.edu]

- 4. rsc.org [rsc.org]

- 5. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 6. Barium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. Barium perchlorate | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barium Perchlorate | 13465-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Barium perchlorate - Wikipedia [en.wikipedia.org]

Thermophysical Characterization of Barium Perchlorate: A Technical Guide to Phase Transitions and Stability

Executive Technical Summary

Barium perchlorate [

Understanding these phase transitions is critical for process safety and material stability. The anhydrous salt exhibits a defining crystallographic transition at 284°C , shifting from an orthorhombic to a cubic/hexagonal high-temperature phase, before undergoing oxidative decomposition at approximately 505°C .

This guide provides a rigorous analysis of these thermal events, supported by validated experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermophysical Data Profile

The following data aggregates consensus values from crystallographic and thermo-analytical studies.

Table 1: Critical Phase Transition Temperatures

| Thermal Event | Temperature ( | Enthalpy ( | Observation |

| Dehydration (Step 1) | Endothermic | Loss of 2 | |

| Dehydration (Step 2) | Endothermic | Loss of final | |

| Solid-Solid Transition | 284 | Endothermic | |

| Secondary Transition | Minor Endotherm | ||

| Melting / Decomposition | 505 | Exothermic (Net) | Concurrent melting and oxidative breakdown to |

Table 2: Crystallographic Properties

| Phase | Crystal System | Space Group | Coordination Geometry |

| Trihydrate | Hexagonal | ||

| Anhydrous ( | Orthorhombic | 3D polyhedral network of | |

| High-Temp ( | Cubic (Disordered) | Rotational disorder of perchlorate anions |

Mechanistic Analysis of Thermal Events

Dehydration Kinetics

The commercial form, Barium Perchlorate Trihydrate [

The 284°C Polymorphic Transition

Unlike many salts that remain static until melting, anhydrous barium perchlorate undergoes a significant solid-solid phase transition at 284°C .

-

Mechanism: This transition is driven by the onset of quasi-free rotation of the tetrahedral perchlorate anions (

). -

Structure: The lattice expands and symmetry increases (typically to a cubic structure), allowing the anions to reorient. This is a reversible transition; upon cooling, the lattice relaxes back to the

-phase, often exhibiting significant thermal hysteresis.

Oxidative Decomposition

At approximately 505°C , the salt reaches its melting point, which is immediately followed (or overlapped) by decomposition.

-

Reaction:

-

Intermediate Pathway: The decomposition is not a single elementary step. It proceeds via a chlorate intermediate (

), releasing oxygen in stages. -

Safety Implication: The release of 4 moles of

per mole of salt creates a hyper-oxidizing environment. If organic impurities are present, this temperature point becomes the auto-ignition trigger.

Visualization of Thermal Pathways[1][2]

Diagram 1: Thermal Event Timeline

This diagram illustrates the sequential phase evolution of Barium Perchlorate from hydrated precursor to final decomposition products.

Figure 1: Thermal evolution pathway of Barium Perchlorate, highlighting the reversible solid-solid transition at 284°C.

Experimental Protocols (DSC & TGA)

To replicate these data points, strict adherence to the following protocols is required.

Safety Pre-Requisites (CRITICAL)

-

Pan Selection: NEVER use Aluminum pans. Perchlorates can react violently with aluminum at high temperatures, causing thermite-like explosions.

-

Correct Material: Gold (Au), Platinum (Pt), or Alumina (

) crucibles.

-

-

Sample Size: Keep mass low (2–5 mg) to minimize energy release during decomposition.

-

Shielding: Use a blast shield if testing near the decomposition temperature (

).

Differential Scanning Calorimetry (DSC) Workflow

-

Calibration: Calibrate heat flow and temperature using Indium (

) and Zinc ( -

Sample Prep: Weigh 3–5 mg of

into a Gold high-pressure capsule or crimped pan with a pinhole (to allow gas escape). -

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min. -

Thermal Cycle:

-

Equilibrate:

. -

Ramp 1:

/min to -

Cool:

/min to -

Ramp 2 (Optional/Destructive):

/min to

-

Thermogravimetric Analysis (TGA) Workflow

-

Baseline: Perform a blank run with an empty Alumina pan to subtract buoyancy effects.

-

Loading: Load 5–10 mg of sample into an open Alumina pan.

-

Ramp: Heat from Ambient to

at -

Analysis:

-

Calculate % Mass Loss at

.[1] Theoretical loss for Trihydrate -

Monitor onset of rapid mass loss at

(Oxygen evolution).

-

Diagram 2: Experimental Logic Flow

Figure 2: Decision logic for safe thermal analysis of perchlorate salts.

References

-

Gallucci, J. C., & Gerkin, R. E. (1988).[2][3] Structure of barium perchlorate trihydrate. Acta Crystallographica Section C. Link

-

Acheson, R. J., & Jacobs, P. W. M. (1969).[4] Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry, 47(16), 3031–3039.[2] Link

-

Lim, Y. J., et al. (2016). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E. Link

-

PubChem. (n.d.). Barium Perchlorate Compound Summary. National Library of Medicine. Link

-

TA Instruments. (n.d.). Thermal Analysis of Energetic Materials (Application Note). Link

Sources

Methodological & Application

Application Note: Sulfate Determination by Barium Perchlorate Titration

Abstract

This document provides a comprehensive protocol for the determination of sulfate ions in aqueous and organic matrices using barium perchlorate titration. This method offers a reliable and cost-effective alternative to instrumental techniques such as ion chromatography or gravimetry.[1][2] The procedure involves the direct titration of sulfate ions with a standardized solution of barium perchlorate in a mixed solvent system. The endpoint is detected using Thorin indicator, which forms a colored complex with excess barium ions.[3] This application note details the underlying chemical principles, provides a step-by-step experimental workflow, discusses critical parameters, and outlines method validation procedures to ensure data integrity and compliance with regulatory standards.

Introduction and Scientific Principle

The determination of sulfate is a critical quality control parameter in numerous fields, including pharmaceutical manufacturing (e.g., for sulfate salts of active pharmaceutical ingredients), environmental monitoring, and industrial process control. While various methods exist, barium perchlorate titration remains a widely used and robust technique due to its simplicity and accuracy.

The core principle of this method is a precipitation titration. Barium ions (

To accurately determine the equivalence point of this reaction, a suitable indicator is required. Thorin, also known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, serves this purpose effectively.[4] In the presence of excess barium ions, after all the sulfate has been precipitated, Thorin forms a distinctively colored barium-Thorin complex. The color change, typically from yellow-orange to pink, signals the endpoint of the titration.[1]

To enhance the sharpness of the endpoint and minimize the solubility of barium sulfate, the titration is performed in a mixed solvent system, commonly an aqueous-alcoholic solution (e.g., isopropanol-water).[5][6] The organic solvent reduces the dielectric constant of the medium, thereby promoting the precipitation of barium sulfate.

Materials and Reagents

Equipment

-

Analytical balance (readability of 0.1 mg)

-

Burette (10 mL or 25 mL, Class A)

-

Pipettes (Class A)

-

Volumetric flasks (Class A)

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bars

-

pH meter

Reagents

-

Barium Perchlorate Solution (0.01 N): Dissolve 1.95 g of barium perchlorate trihydrate (

) in 200 mL of deionized water and dilute to 1 liter with isopropanol.[7] Alternatively, 1.22 g of barium chloride dihydrate ( -

Thorin Indicator Solution (0.2% w/v): Dissolve 0.20 g of Thorin sodium salt in 100 mL of deionized water.[7][8]

-

Sulfuric Acid Standard (0.01 N): A certified standard solution is recommended for the standardization of the barium perchlorate solution.

-

Isopropanol (100%) [7]

-

Perchloric Acid (HClO₄) or Hydrochloric Acid (HCl): For pH adjustment.

-

Deionized Water

Experimental Protocol

Standardization of Barium Perchlorate Solution

Accurate determination of the titrant concentration is paramount for reliable results.

-

Pipette 10.00 mL of standard 0.01 N sulfuric acid into a 250 mL Erlenmeyer flask.

-

Add 40 mL of isopropanol.

-

Add 2-4 drops of Thorin indicator solution. The solution should appear yellow-orange.

-

Titrate with the prepared barium perchlorate solution while stirring continuously.

-

The endpoint is reached when the color changes from yellow-orange to a stable pink.

-

Repeat the titration at least three times and calculate the average titrant volume.

-

Calculate the normality of the barium perchlorate solution using the following formula:

Where:

- is the normality of the barium perchlorate solution.

- is the normality of the standard sulfuric acid.

- is the volume of the standard sulfuric acid used.

- is the average volume of the barium perchlorate solution used in the titration.

Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh a quantity of the sample expected to contain a suitable amount of sulfate and dissolve it in a known volume of deionized water. The final concentration should be such that the titration volume falls within the optimal range of the burette. For samples with low sulfate content, a larger sample size may be necessary. For organic samples, appropriate digestion or extraction procedures may be required to liberate the sulfate ions.

-

Titration: a. Pipette an aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask. b. Add 80 mL of isopropanol and 2-4 drops of Thorin indicator.[7] c. Adjust the pH of the solution to between 2.5 and 4.0 using perchloric acid or hydrochloric acid. This pH range is critical for the indicator's performance.[5] d. Titrate with the standardized barium perchlorate solution with constant stirring until the color changes to a persistent pink. e. Record the volume of titrant consumed. f. Perform a blank titration using deionized water in place of the sample and subtract the blank volume from the sample titration volume.

Experimental Workflow Diagram

Figure 1. Workflow for sulfate determination.

Calculation of Sulfate Content

The percentage of sulfate in the original sample can be calculated using the following formula:

Where:

- is the volume of barium perchlorate solution used for the sample titration (in L).

- is the volume of barium perchlorate solution used for the blank titration (in L).

- is the normality of the standardized barium perchlorate solution.

-

The equivalent weight of

is 48.03 g/eq.

Critical Parameters and Troubleshooting

| Parameter | Importance | Troubleshooting/Optimization |

| pH Control | The color change of the Thorin indicator is pH-dependent. The optimal pH range is 2.5-4.0.[5] | Use a calibrated pH meter to adjust the pH before titration. Inconsistent pH can lead to indistinct or premature endpoints. |

| Solvent Composition | The use of an organic solvent like isopropanol is crucial to decrease the solubility of barium sulfate and sharpen the endpoint.[5][6] | A common ratio is 80% isopropanol in the final titration mixture.[7] Deviations can affect the solubility equilibrium and endpoint detection. |

| Stirring Rate | A consistent and moderate stirring rate ensures homogeneous mixing and prevents localized excess of titrant, which can cause premature precipitation of the indicator complex. | Use a magnetic stirrer at a constant speed. Avoid vortex formation. |

| Indicator Concentration | An appropriate amount of indicator is necessary for a clear color change. Too little may result in a faint endpoint, while too much can obscure the transition. | Typically 2-4 drops of a 0.2% solution are sufficient.[7] |

| Interferences | Cations that form insoluble sulfates (e.g., lead, strontium) and anions that precipitate with barium (e.g., phosphate, chromate) can interfere.[9] Cation-exchange resins can be used to remove interfering cations. | Knowledge of the sample matrix is essential. If interferences are suspected, sample pretreatment may be necessary. For instance, phosphates can be a significant interference.[8] |

Method Validation

To ensure the reliability and suitability of the titration method for its intended purpose, a thorough validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Accuracy: Determined by analyzing a certified reference material or by spiking a known amount of sulfate into a sample matrix and calculating the percent recovery.

-

Precision:

-

Repeatability: Assessed by performing multiple titrations of the same sample by the same analyst on the same day.

-

Intermediate Precision: Evaluated by repeating the analysis on different days, with different analysts, or using different equipment.

-

-

Specificity: The ability to accurately measure the sulfate content in the presence of other components in the sample matrix. This can be assessed by analyzing samples spiked with potential interfering substances.

-

Linearity: Demonstrated by analyzing samples with varying concentrations of sulfate and plotting the titrant volume against the sulfate concentration. The correlation coefficient should be close to 1.

-

Range: The interval between the upper and lower concentrations of sulfate for which the method has been shown to be accurate, precise, and linear.

A simple and rapid precipitation titration method was developed and validated to determine the sulfate ion content in indinavir sulfate raw material, with both methods being validated for linearity, precision, and accuracy, yielding good results.[10][11]

Safety Precautions

-

Barium perchlorate is toxic and an oxidizer. Handle with care, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thorin contains arsenic and is highly toxic.[4][12] Avoid inhalation and skin contact.

-

Perchloric acid is a strong acid and oxidizer. Handle in a fume hood.

-

Isopropanol is flammable. Keep away from ignition sources.

Conclusion

The barium perchlorate titration method, when properly executed and validated, provides an accurate and precise means for the determination of sulfate in a variety of sample matrices. By carefully controlling critical parameters such as pH, solvent composition, and potential interferences, researchers and drug development professionals can confidently employ this technique for quality control and analytical testing.

References

-

Budesinsky, B. (1967). Determination of sulphur and sulphate by titration with barium perchlorate Comparison of various colour indictors. Analytica Chimica Acta. [Link]

-

de Carvalho e Silva, B., de Campos, L. M. M., & Pianetti, G. A. (2008). Development and validation of an alternative titration method for the determination of sulfate ion in indinavir sulfate. Química Nova, 31(5), 1213-1216. [Link]

-

Haartz, J. C., Eller, P. M., & Hornung, R. W. (1979). Critical parameters in the barium perchlorate/Thorin titration of sulfate. Analytical Chemistry, 51(13), 2293–2295. [Link]

-

Prostak, A. (1976). Sulfate analysis by the barium perchlorate titration and the BCA methods. (Conference Paper). OSTI.GOV. [Link]

-

U.S. Environmental Protection Agency. (2017). Method 6: Determination of Sulfur Dioxide Emissions From Stationary Sources. [Link]

-

Wikipedia. (2023). Thorin (chemistry). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Sulfate analysis by the barium perchlorate titration and the BCA methods (Conference) | OSTI.GOV [osti.gov]

- 3. www3.epa.gov [www3.epa.gov]

- 4. Thorin, GR 3688-92-4 India [ottokemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. aqmd.gov [aqmd.gov]

- 9. NEMI Method Summary - 375.3 [nemi.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

Application Note: High-Purity Preparation of Anhydrous Barium Perchlorate

Abstract & Strategic Utility

Anhydrous barium perchlorate (

This guide details the Vacuum-Assisted Stepwise Dehydration Protocol , the industry-standard method for obtaining high-purity anhydrous material without compromising the oxidative stability of the perchlorate anion.

Critical Safety Assessment (Zero-Compromise)

WARNING: Perchlorates are Class 5.1 Oxidizers. Barium compounds are acutely toxic.

The "No-Alcohol" Rule

CRITICAL PROHIBITION: Never attempt to dry barium perchlorate using azeotropic distillation with alcohols (ethanol, methanol, isopropanol).

-

Mechanism of Failure: Refluxing perchlorates with alcohols can form alkyl perchlorate esters (e.g., ethyl perchlorate), which are violently explosive liquids.

-

Correct Solvent: If recrystallization is necessary prior to drying, use water only.

Operational Hazards

| Hazard Type | Source | Mitigation |

| Explosion | Contact with organics/reducing agents | Use dedicated glassware. No grease on ground joints (use Teflon sleeves). |

| Toxicity | Barium ( | Systemic poison (blocks |

| Thermal Runaway | Rapid heating | Maintain oven temp |

Thermodynamic Principles

The transition from trihydrate to anhydrous is not merely about evaporation; it is about overcoming the lattice energy and the hydration enthalpy.

-

Trihydrate Structure: The

ion is coordinated by 6 water oxygens and 6 perchlorate oxygens in a distorted icosahedral arrangement.[1] -

Hydrolysis Risk: At atmospheric pressure, as temperature rises, the water of crystallization can act as a solvent, leading to the formation of basic barium perchlorate (

) and volatile perchloric acid ( -

The Vacuum Solution: By reducing the pressure to

, the boiling point of the coordinated water drops below the hydrolysis threshold, allowing clean dehydration at

Equipment & Materials

-

Precursor: Barium Perchlorate Trihydrate (ACS Reagent Grade,

). -

Apparatus:

-

Vacuum Drying Oven (rated to

). -

Vacuum Pump (Two-stage rotary vane, capable of

). -

Cold Trap (Liquid

or Dry Ice/Acetone) – Essential to protect the pump oil from oxidizers. -

Weighing Dish: Borosilicate glass or Porcelain (Do NOT use Aluminum; perchlorates can react with active metals).

-

Desiccator with

or molecular sieves.

-

Experimental Protocol: Vacuum-Assisted Dehydration

Phase 1: Preparation and Pre-Check

-

Inspect Purity: Ensure the starting trihydrate is free of organic contaminants (dust, paper fibers).

-

Tare: Weigh the empty drying vessel (

). -

Load: Add trihydrate to the vessel. Spread into a thin layer (< 1 cm depth) to ensure uniform heat distribution.

-

Initial Weighing: Record the mass of the vessel + trihydrate (

).

Phase 2: Stepwise Thermal Dehydration

Rationale: Direct heating to

Step 1: Surface Water Removal (Atmospheric/Low Vac)

-

Temp:

-

Pressure: ~100 mbar (Soft Vacuum)

-

Time: 1 hour

-

Observation: Material should remain opaque and crystalline.

Step 2: Lattice Dehydration (High Vac)

-

Temp: Ramp to

at -

Pressure: Maximum Vacuum (< 1 mbar).

-

Time: 6 - 8 hours.

-

Mechanism: This step removes the chemically bound water from the coordination sphere.

Phase 3: Cooling and Recovery

-

Isolate: Turn off the heater. Keep the vacuum pump running until the oven temp drops below

. -

Backfill: Slowly backfill the oven with dry Nitrogen or Argon (Do not use humid ambient air).

-

Transfer: Immediately transfer the hot vessel to a desiccator.

Phase 4: Gravimetric Validation

-

Weigh the final product (

). -

Calculate the theoretical mass loss:

-

Acceptance Criteria: Actual Mass

Theoretical Mass

Visualization of Workflows

Process Logic Diagram

Figure 1: Decision tree and process flow for the vacuum dehydration of barium perchlorate.

Data Summary & Properties

Physical Property Comparison

| Property | Trihydrate ( | Anhydrous |

| Formula | ||

| Molar Mass | ||

| Appearance | Colorless hexagonal crystals | White powder / fused solid |

| Stability | Stable at Room Temp | Hygroscopic (Absorbs moisture rapidly) |

| Decomposition | ||

| Solubility | High (Water, Methanol) | High (Water), Moderate (Organic solvents) |

Troubleshooting Guide

| Observation | Cause | Corrective Action |

| Material fused into glass | Heating too fast; melted in crystal water. | Grind the fused mass (carefully!) and re-dry. Use slower ramp next time. |

| Brown discoloration | Organic contamination / Decomposition. | DISCARD IMMEDIATELY. Do not attempt to salvage. |

| Weight loss > 14% | Sublimation or decomposition. | Check oven temp calibration. Ensure temp |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61623, Barium Perchlorate. Retrieved from [Link]

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate.[1] Acta Crystallographica Section C. (Detailed structural analysis of the precursor).

- Schumacher, J. C.Perchlorates: Their Properties, Manufacture and Uses. ACS Monograph Series, Reinhold Publishing Corp.

Sources

Thorin indicator method for barium perchlorate titration

Application Note: High-Precision Determination of Sulfate via Barium Perchlorate Titration Using Thorin Indicator

Abstract & Scope

This guide details the volumetric determination of sulfate (

Target Analyte: Sulfate (

Scientific Principle & Mechanism

The method relies on a precipitation reaction followed by a complexometric endpoint.

-

Precipitation Phase: As barium perchlorate is added to the sample, barium ions react instantaneously with sulfate ions to form barium sulfate (

), a highly insoluble precipitate. -

Solvent Modulation: The reaction is conducted in a high-percentage non-aqueous solvent (typically 80% isopropanol). This is critical for two reasons:

-

It depresses the solubility of

, ensuring quantitative precipitation. -

It lowers the dielectric constant of the medium, stabilizing the metal-indicator complex formed at the endpoint.

-

-

Endpoint Detection: Thorin [1-(2-arsonophenylazo)-2-hydroxy-3,6-naphthalenedisulfonic acid, sodium salt] is a metallochromic indicator. In the presence of free sulfate, Thorin appears yellow/orange. Once all sulfate is precipitated, the first drop of excess

reacts with Thorin to form a stable pink/red complex.

Diagram 1: Reaction Mechanism & Signaling Pathway

Caption: Logical pathway of the titration. Barium consumes sulfate first; excess barium triggers the Thorin color change.[1]

Reagents & Equipment

Safety Warning: Perchlorates are strong oxidizers. While dilute solutions are generally stable, dried organic perchlorate salts are shock-sensitive explosives. Never allow the titration waste (containing isopropanol and perchlorate) to dry out. Flush with copious water.[2]

Reagents

| Reagent | Grade/Specification | Function |

| Barium Perchlorate | 0.01 N (0.005 M) | Titrant.[3][4][5] Dissolve 1.95g |

| Thorin Indicator | 0.2% (w/v) Aqueous | Indicator. Store in an amber bottle (shelf life: 2 months). |

| Isopropanol (IPA) | HPLC Grade | Solvent to suppress |

| Cation Exchange Resin | Amberlite IR-120 (H+ form) | Removes interfering metal cations ( |

| Perchloric Acid | 0.1 M | pH adjustment (preferred over HCl to avoid adding |

Equipment

-

Micro-burette: 10 mL capacity with 0.02 mL graduations (or automated titrator).

-

Ion Exchange Column: Glass column (10mm ID x 150mm length) for sample pretreatment.

-

Magnetic Stirrer: Must have a white background plate to visualize the yellow-to-pink transition.

Experimental Protocol

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow ensuring removal of interferences and correct solvent conditions.

Step 1: Sample Pre-Treatment (Cation Removal)

Expert Insight: Thorin forms colored complexes with many metal ions (

-

If the sample contains metal cations, pass the aqueous sample solution through a column containing strongly acidic cation exchange resin (H+ form).

-

Rinse the column with 3 x 5 mL deionized water. Collect the eluate (containing

).

Step 2: Medium Adjustment

-

Pipette the sample (containing 1–10 mg sulfate) into a 250 mL Erlenmeyer flask.

-

Adjust volume to ~10 mL with deionized water.

-

Check pH. Adjust to pH 2.5 – 4.0 using dilute

or-

Why? At pH > 5, Thorin reacts with other ions; at pH < 2, the barium-thorin complex is unstable.

-

-

Add 40 mL of Isopropanol .

-

Self-Validation: The solution should remain clear. If precipitate forms (salts insoluble in alcohol), the sample is too concentrated; dilute and repeat.

-

Step 3: Titration

-

Add 2–3 drops of Thorin indicator.[6] The solution should be Yellow .

-

Titrate with 0.01 N Barium Perchlorate under vigorous stirring.

-

Endpoint: The color changes from Yellow

Orange -

Record volume (

). -

Perform a blank titration (

) using the same volume of water and reagents (usually < 0.1 mL).

Data Analysis

Calculate the sulfate concentration using the following formula:

- : Volume of titrant for sample (mL)

- : Volume of titrant for blank (mL)

- : Normality of Barium Perchlorate (eq/L)

-

48.03 : Equivalent weight of sulfate (

)

Table 1: Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Endpoint is indistinct (fading pink) | High ionic strength or incorrect pH | Ensure pH is 2.5–4.0. Reduce salt concentration via ion exchange. |

| Slow reaction (drifting endpoint) | Low alcohol content | Ensure Isopropanol is at least 80% v/v. |

| Immediate pink color | Metal interference or pH too high | Pass sample through cation exchange resin. Check pH. |

| Precipitate forms before titration | Sample insolubility in IPA | Dilute sample with water before adding IPA, but maintain 80% IPA ratio (increase total volume). |

References

-

Fritz, J. S., & Yamamura, S. S. (1955).[7] Rapid Microtitration of Sulfate. Analytical Chemistry, 27(9), 1461–1464.[8] Link

-

U.S. Environmental Protection Agency (EPA). (2017). Method 6 – Determination of Sulfur Dioxide Emissions from Stationary Sources. Code of Federal Regulations, 40 CFR Part 60, Appendix A-4. Link

-

ASTM International. (2021). ASTM E291-18, Standard Test Methods for Chemical Analysis of Caustic Soda and Caustic Potash (Sodium Hydroxide and Potassium Hydroxide). ASTM International.[3] Link

-

Haartz, J. C., Eller, P. M., & Hornung, R. W. (1979). Critical parameters in the barium perchlorate/Thorin titration of sulfate. Analytical Chemistry, 51(13), 2293–2295. Link

Sources

Application Notes and Protocols for Drying Gas Streams with Granular Barium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Perchlorate-Based Desiccation

In numerous scientific and industrial applications, maintaining a moisture-free gas stream is paramount. The presence of water vapor can interfere with analytical measurements, degrade sensitive reagents, and corrode equipment. Granular anhydrous barium perchlorate (Ba(ClO₄)₂) has historically been utilized as a highly effective desiccant due to its strong hygroscopic nature.[1] Its efficacy lies in its ability to readily form hydrates, primarily barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O), thereby sequestering water molecules from the gas phase.[2]

The chemical basis for this process is the strong affinity of the barium cation and perchlorate anion for water molecules, leading to the formation of a stable crystalline hydrate. This interaction is highly efficient, capable of reducing the partial pressure of water in a gas stream to very low levels. However, the use of barium perchlorate is accompanied by significant safety considerations that necessitate a thorough understanding of its properties and handling procedures.

Critical Safety Imperatives: Handling Barium Perchlorate

Barium perchlorate is a potent oxidizing agent and poses significant health and safety risks.[3][4] Adherence to strict safety protocols is not merely recommended; it is essential to prevent accidents.

2.1. Health Hazards:

-

Toxicity: Barium compounds are toxic if ingested or inhaled.[4] Ingestion can lead to a range of symptoms including excessive salivation, vomiting, diarrhea, convulsive tremors, and muscular paralysis.[5] Inhalation of dust can irritate the respiratory tract.[5]

-

Irritation: It is a skin and eye irritant.[3][4] Contact can cause severe irritation and potential burns.

2.2. Fire and Explosion Hazards:

-

Strong Oxidizer: As a strong oxidizing agent, barium perchlorate can initiate or accelerate the combustion of other materials.[3][4][5] It must be kept away from organic materials, flammable solvents, and other combustible substances.[3][5][6]

-

Explosion Risk: It presents a fire and explosion risk, especially when in contact with organic materials.[3][4] Mixtures with finely divided combustible materials can be explosive.[3][7] Heating barium perchlorate, particularly in the presence of reducing agents or organic matter, can lead to violent reactions or explosions.[5][7] Reflux heating with alcohols will produce highly explosive perchlorate esters.[5][7]

2.3. Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.

-

Body Protection: A lab coat or chemical-resistant apron is necessary.

-

Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved respirator for toxic dusts is required.[8]

2.4. Handling and Storage:

-

Ventilation: All handling of solid barium perchlorate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and sources of heat or ignition.[10][7][9] The container must be kept tightly closed to prevent absorption of atmospheric moisture.[9]

-

Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, carefully sweep or vacuum the solid material into a designated, labeled waste container.[10]

Protocol for Preparing and Operating a Barium Perchlorate Drying Column

This protocol outlines the steps for assembling and using a packed column of granular barium perchlorate to dry a continuous gas stream.

3.1. Materials and Equipment:

-

Anhydrous granular barium perchlorate (particle size appropriate for the column diameter)

-

Glass or metal drying tube/column with appropriate fittings

-

Glass wool or quartz wool

-

Gas source with a flow regulator

-

Tubing compatible with the gas being used

-

Fume hood

-

Appropriate PPE

3.2. Step-by-Step Procedure:

-

Column Preparation:

-

Ensure the drying column is clean and completely dry.

-

Insert a small plug of glass or quartz wool at the bottom outlet of the column. This will support the desiccant bed.

-

-

Packing the Column:

-

Working in a fume hood, carefully add the granular anhydrous barium perchlorate to the column.

-

Gently tap the sides of the column to ensure even packing and to eliminate voids. Avoid excessive force that could crush the granules and impede gas flow.

-

Fill the column to the desired height, leaving some headspace at the top.

-

Place another small plug of glass or quartz wool on top of the desiccant bed to prevent the granules from being entrained in the gas flow.

-

-

System Assembly:

-

Securely mount the packed column in a vertical position.

-

Connect the gas inlet tubing to the bottom of the column and the outlet tubing to the top. This ensures an upward flow of gas, which minimizes channeling and maximizes contact time with the desiccant.

-

-

Operation:

-

Slowly initiate the gas flow through the column. A sudden surge in pressure can disrupt the packed bed.

-

Adjust the flow rate to the desired level. The optimal flow rate will depend on the column dimensions, the initial moisture content of the gas, and the desired final dryness.

-

-

Monitoring and Replacement:

-

The desiccant will gradually become saturated with water, starting from the inlet. While anhydrous barium perchlorate does not have a color-indicating form, its efficiency will decrease over time.

-

The exhaustion of the desiccant can be monitored by placing an indicating desiccant (e.g., indicating silica gel) in a smaller transparent tube downstream. A color change in the indicator will signal that the barium perchlorate is saturated and needs replacement.

-

Alternatively, the moisture content of the outlet gas can be measured with a hygrometer.

-

Diagram of Experimental Workflow

Sources

- 1. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 2. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 3. Barium perchlorate | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. BARIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. BARIUM PERCHLORATE CAS#: 13465-95-7 [m.chemicalbook.com]

- 8. 高氯酸钡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. BARIUM PERCHLORATE - Safety Data Sheet [chemicalbook.com]

- 10. labdepotinc.com [labdepotinc.com]

Application Note: Standardization of Barium Perchlorate Solution for Sulfate Analysis

Introduction: The Imperative for Accuracy in Sulfate Quantification

Barium perchlorate, Ba(ClO₄)₂, is a critical titrant in analytical chemistry, primarily employed for the quantitative determination of sulfate ions in a variety of matrices.[1] The technique is foundational in environmental monitoring, pharmaceutical analysis, and industrial quality control. The accuracy of any sulfate determination is directly contingent upon the precise molarity of the barium perchlorate titrant. An unstandardized or improperly standardized solution introduces significant systematic error, rendering subsequent analyses unreliable.

This application note provides a comprehensive, field-proven protocol for the standardization of barium perchlorate solutions. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, empowering the researcher to not only execute the protocol with precision but also to troubleshoot potential issues. The methodology is grounded in the principles of precipitation titration using a primary standard and a visual indicator, ensuring a self-validating and robust system for generating a titrant of known concentration.

The Titrimetric Principle: A Controlled Precipitation Reaction